4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
CAS No.: 848726-91-0
Cat. No.: VC4190302
Molecular Formula: C25H22FN3O2
Molecular Weight: 415.468
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848726-91-0 |
|---|---|
| Molecular Formula | C25H22FN3O2 |
| Molecular Weight | 415.468 |
| IUPAC Name | 4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C25H22FN3O2/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3 |
| Standard InChI Key | ZECSJLUFFPOTMO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Introduction
The compound 4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that incorporates several functional groups, including a benzimidazole ring, a pyrrolidinone ring, and a methoxyphenyl group. This compound is not explicitly mentioned in the provided search results, so we will deduce its properties based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of this compound would typically involve several steps, including the formation of the benzimidazole ring, attachment of the fluorophenylmethyl group, and incorporation of the pyrrolidinone and methoxyphenyl groups. Common methods might involve condensation reactions and nucleophilic substitutions.
Similar Compounds
Similar compounds, such as 1-Benzyl-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one (PubChem CID 4754145), provide insights into potential properties and applications. These compounds often have complex structures and may exhibit diverse biological activities .
Data Table
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | Deduced | |
| Molecular Weight | Approximately 430 g/mol | Estimated |
| Physical State | Solid at room temperature | Predicted |
| Solubility | Higher in organic solvents | Predicted |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume